molecular formula C14H11N2NaO6S B13775094 Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate CAS No. 94386-28-4

Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate

Cat. No.: B13775094
CAS No.: 94386-28-4
M. Wt: 358.30 g/mol
InChI Key: NLMDKRTVJRKEPE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 3-methyl-5-hydroxybenzoic acid. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted aromatic compounds .

Scientific Research Applications

Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining and labeling techniques due to its vibrant color.

    Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological pathways. The sulfonate group enhances its solubility and facilitates its interaction with aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate is unique due to its specific structural features, such as the presence of both a sulfonate and an azo group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high solubility and vibrant coloration .

Properties

CAS No.

94386-28-4

Molecular Formula

C14H11N2NaO6S

Molecular Weight

358.30 g/mol

IUPAC Name

sodium;4-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C14H12N2O6S.Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);/q;+1/p-1

InChI Key

NLMDKRTVJRKEPE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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